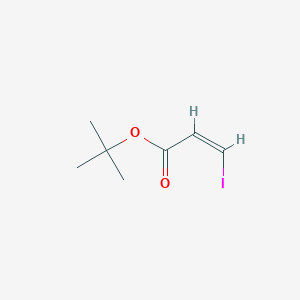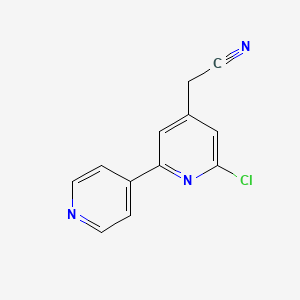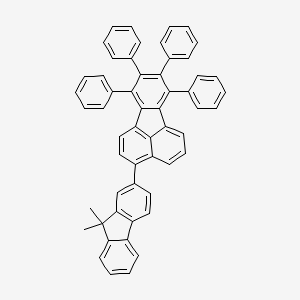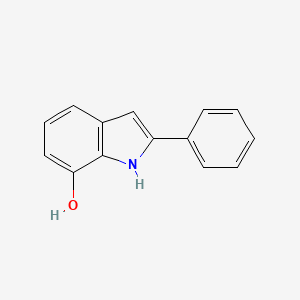![molecular formula C19H20N6O4 B13138612 N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine CAS No. 62751-90-0](/img/structure/B13138612.png)
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine: is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with two 4-methoxyphenylamino groups and a glycine moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with two equivalents of 4-methoxyaniline under basic conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-5°C.
Introduction of the Glycine Moiety: The glycine moiety is introduced by reacting the intermediate product with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:
Bulk Synthesis of Intermediates: Large-scale synthesis of the triazine core and glycine intermediates using industrial reactors and optimized reaction conditions.
Purification and Isolation: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted triazine derivatives with new functional groups.
Applications De Recherche Scientifique
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism of action of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.
Modulate Signal Transduction: The compound can modulate signal transduction pathways by interacting with key signaling molecules, leading to altered cellular responses.
Induce Apoptosis: It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine can be compared with other similar triazine derivatives, such as:
N-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycine: This compound has similar structural features but with chloro substituents instead of methoxy groups, leading to different chemical and biological properties.
N-{4,6-bis[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycine:
N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycine: The methyl substituents confer different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Propriétés
Numéro CAS |
62751-90-0 |
|---|---|
Formule moléculaire |
C19H20N6O4 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-7-3-12(4-8-14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-5-9-15(29-2)10-6-13/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
Clé InChI |
BNUKVARTGAYZIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


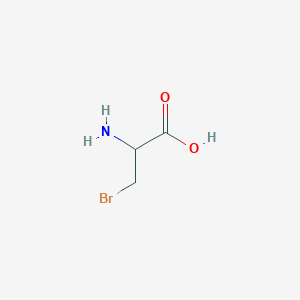



![[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-](/img/structure/B13138563.png)
![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
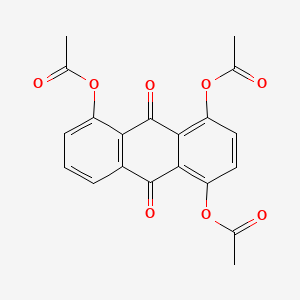
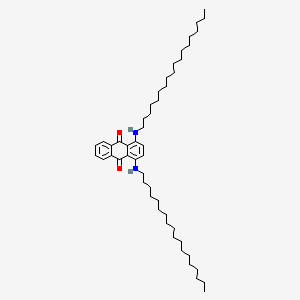
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
